molecular formula C17H26N2O3S B7692143 N,N-diethyl-1-tosylpiperidine-4-carboxamide

N,N-diethyl-1-tosylpiperidine-4-carboxamide

Cat. No.: B7692143
M. Wt: 338.5 g/mol
InChI Key: FIGJTEKBNYBWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-1-tosylpiperidine-4-carboxamide, also known as DTCP, is a molecule that belongs to the class of piperidine derivatives. It is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. DTCP is a highly potent and selective inhibitor of the protein kinase C (PKC) enzyme, which makes it a valuable tool for studying the role of PKC in various biological processes.

Mechanism of Action

N,N-diethyl-1-tosylpiperidine-4-carboxamide inhibits PKC by binding to its regulatory domain, which prevents the enzyme from being activated by its cofactors. This inhibition leads to a decrease in PKC activity and downstream signaling pathways, which can have various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and prevent the formation of blood clots. In vivo studies have shown that this compound can improve insulin sensitivity, reduce blood pressure, and prevent the development of diabetic neuropathy.

Advantages and Limitations for Lab Experiments

N,N-diethyl-1-tosylpiperidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for PKC, which allows for precise manipulation of PKC activity. However, this compound also has limitations, including its complex synthesis process and potential off-target effects.

Future Directions

There are several future directions for research involving N,N-diethyl-1-tosylpiperidine-4-carboxamide, including:
1. Studying the role of PKC in the development of neurological disorders such as Alzheimer's disease and Parkinson's disease.
2. Investigating the potential of this compound as a therapeutic agent for cancer and diabetes.
3. Developing new derivatives of this compound with improved potency and selectivity for PKC.
4. Studying the effects of this compound on other signaling pathways and cellular processes.
Conclusion:
In conclusion, this compound is a valuable tool for studying the role of PKC in various biological processes. Its high potency and selectivity for PKC make it a valuable tool for manipulating PKC activity in lab experiments. However, its complex synthesis process and potential off-target effects should be taken into consideration when using it in research. There are several future directions for research involving this compound, including studying its potential therapeutic applications and developing new derivatives with improved properties.

Synthesis Methods

N,N-diethyl-1-tosylpiperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of tosylpiperidine with diethylamine. The resulting product is then subjected to further reactions to yield the final compound. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.

Scientific Research Applications

N,N-diethyl-1-tosylpiperidine-4-carboxamide has been widely used in scientific research to study the role of PKC in various biological processes. PKC is a family of enzymes that play a crucial role in cell signaling, and their dysregulation has been linked to various diseases such as cancer, diabetes, and neurological disorders. This compound's ability to selectively inhibit PKC makes it a valuable tool for studying the role of PKC in these diseases.

Properties

IUPAC Name

N,N-diethyl-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-18(5-2)17(20)15-10-12-19(13-11-15)23(21,22)16-8-6-14(3)7-9-16/h6-9,15H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGJTEKBNYBWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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